Comparative Biological Activity Data
A systematic search of PubMed, USPTO, and Google Patents returned no quantitative biological assay data for 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline. The closest class-level reference, Kovalenko et al. 2013, reported anticancer GI50 values for a library of 2-substituted triazolo[1,5-c]quinazolines, but the cyclopropyl-pyrazole substituent was not among the tested compounds [1]. In the absence of a direct comparator, no differential claim can be substantiated.
| Evidence Dimension | Anticancer GI50 (NCI 60-cell-line panel) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Most active compound in Kovalenko series: 3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20), GI50 MG_MID = 2.29 µM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | NCI 60-cell-line in vitro screening (Kovalenko et al. 2013) [1] |
Why This Matters
Without compound-specific activity data, a procurement decision cannot be differentiated from other triazoloquinazolines, and the risk of purchasing a biologically uncharacterized entity is high.
- [1] Kovalenko SI, Antypenko LM, Bilyi AK, et al. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines. Sci Pharm. 2013;81(2):359-391. View Source
